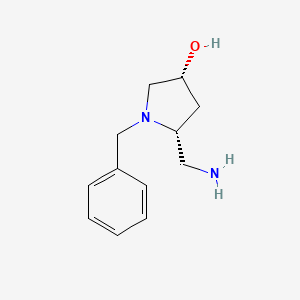
(3r,5r)-5-(Aminomethyl)-1-benzylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3r,5r)-5-(Aminomethyl)-1-benzylpyrrolidin-3-ol is a chiral compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3r,5r)-5-(Aminomethyl)-1-benzylpyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation reactions are used to introduce the benzyl group onto the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization.
Chemical Reactions Analysis
Types of Reactions
(3r,5r)-5-(Aminomethyl)-1-benzylpyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(3r,5r)-5-(Aminomethyl)-1-benzylpyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It may be used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (3r,5r)-5-(Aminomethyl)-1-benzylpyrrolidin-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (3r,5r)-5-(Aminomethyl)-2,3,5-trimethylheptane
- (3S,4R,5R)-5-(aminomethyl)-2-({3-[3-(dimethylamino)-5-[hydroxy({[(3R)-1-methylpyrrolidin-3-yl]amino})methyl]phenyl]-2-methoxyphenyl}methyl)-4-[(1S)-1-hydroxyethyl]-N-[(1S,2S,3S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl]-1,2-oxazolidine-3-carboxamide
Uniqueness
(3r,5r)-5-(Aminomethyl)-1-benzylpyrrolidin-3-ol is unique due to its specific chiral configuration and the presence of both aminomethyl and benzyl groups. These structural features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Biological Activity
(3R,5R)-5-(Aminomethyl)-1-benzylpyrrolidin-3-ol is a chiral compound with significant implications in medicinal chemistry and biological research. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on available literature and research findings.
- Chemical Name : this compound
- CAS Number : 635299-75-1
- Molecular Formula : C12H17N
- Molecular Weight : 191.27 g/mol
The compound acts primarily through interactions with various biological targets, including receptors and enzymes involved in neurotransmission. Its structure suggests potential activity as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS).
Biological Activity Overview
The biological activity of this compound has been investigated in several studies:
- Neurotransmitter Modulation : Research indicates that this compound may influence the release and uptake of neurotransmitters such as dopamine and serotonin, which are critical for mood regulation and cognitive functions.
- Antidepressant Effects : Preliminary studies suggest potential antidepressant-like effects in animal models, possibly related to its ability to enhance serotonergic activity .
- Antinociceptive Properties : The compound has shown promise in reducing pain responses in preclinical models, indicating potential use as an analgesic agent .
Table 1: Summary of Biological Activities
Case Studies
- Antidepressant Activity : In a study involving rodent models, administration of this compound resulted in a notable decrease in immobility time during forced swim tests, suggesting antidepressant-like effects. The mechanism was hypothesized to involve increased serotonergic transmission .
- Pain Modulation : Another study assessed the analgesic properties of this compound using the hot plate test in mice. Results indicated a significant increase in pain threshold, supporting its potential development as a non-opioid analgesic .
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
(3R,5R)-5-(aminomethyl)-1-benzylpyrrolidin-3-ol |
InChI |
InChI=1S/C12H18N2O/c13-7-11-6-12(15)9-14(11)8-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,13H2/t11-,12-/m1/s1 |
InChI Key |
OJLWRBSJLOKJNJ-VXGBXAGGSA-N |
Isomeric SMILES |
C1[C@H](CN([C@H]1CN)CC2=CC=CC=C2)O |
Canonical SMILES |
C1C(CN(C1CN)CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















